5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one
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Overview
Description
The compound 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one is a complex organic molecule known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, an indene moiety, and several functional groups that contribute to its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions, including alkylation and cyclization.
Quinoline Core Construction: The quinoline core is constructed via a condensation reaction, often involving aniline derivatives and carbonyl compounds.
Coupling of Indene and Quinoline: The indene moiety is then coupled with the quinoline core through a nucleophilic substitution reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form larger molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including respiratory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
Indacaterol: A similar compound with a related structure and similar biological activities.
Quinoline Derivatives: Other quinoline-based compounds with varying functional groups and activities
Uniqueness
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one: stands out due to its unique combination of functional groups and structural features, which contribute to its distinct reactivity and biological properties .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,20,22,25,27-28H,3-4,11-13H2,1-2H3/t20?,22-/m0/s1 |
InChI Key |
MOHNAJOUERFTGI-IAXKEJLGSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=CC=C(C4=NC(=O)C=CC34)O)O)CC |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=CC=C(C4=NC(=O)C=CC34)O)O)CC |
Origin of Product |
United States |
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